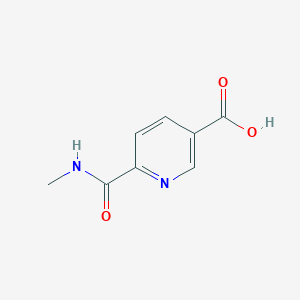

6-(Methylcarbamoyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(methylcarbamoyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4H,1H3,(H,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQJATHOMQIZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170464-32-1 | |

| Record name | 6-(methylcarbamoyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Methylcarbamoyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: The major product is 6-carboxypyridine-3-carboxylic acid.

Reduction: The major product is 6-(methylamino)pyridine-3-carboxylic acid.

Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-(Methylcarbamoyl)pyridine-3-carboxylic acid has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound can serve as valuable intermediates in the synthesis of pharmaceuticals, particularly those targeting thromboembolic disorders. For instance, it has been linked to the synthesis of Apixaban, an anticoagulant used to prevent blood clots .

Case Study: Synthesis of Apixaban

- Objective : To synthesize pyrazole-linked pyridine carboxylic acids for use in Apixaban.

- Methodology : The synthesis involved multiple steps, including the reaction of substituted pyridines with morpholine and hydrazono acetate to yield carboxylic acids.

- Results : The synthesized compounds exhibited promising biological activity, although specific antibacterial and antifungal activities were not observed .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating complex molecular architectures.

Synthesis Techniques

- Acyl Chloride Method : This method has been employed to enhance the nucleophilicity of aminopyridines in reactions involving this compound. The process typically involves refluxing the acid with thionyl chloride followed by reaction with aminomethylpyridine .

| Step | Description |

|---|---|

| 1 | Reacting 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride in dichloromethane. |

| 2 | Adding aminomethylpyridine to the reaction mixture and refluxing for an extended period. |

| 3 | Isolating the product through solvent removal and purification steps. |

Biochemical Applications

In biochemical research, this compound serves as an organic buffer, which is essential for maintaining pH levels in biological assays. Its stability and solubility make it ideal for use in various biochemical applications.

Applications in Biochemistry

- Buffering Agent : It is effective in maintaining pH during enzyme reactions and other biological processes.

- Ligand Formation : The compound can form coordination complexes with metal ions, which are useful in catalysis and material science .

Spectroscopic Characterization

The characterization of this compound through various spectroscopic techniques provides insights into its structure and properties. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) are commonly used.

Spectroscopic Data Highlights

Mechanism of Action

The mechanism of action of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- M8-An (): The bulky 2-fluoro-6-(trifluoromethyl)phenoxy group enhances lipophilicity, facilitating TRPM8 channel inhibition. This contrasts with the smaller methylcarbamoyl group in the parent compound, which lacks direct TRPM8 activity .

- S 49164 (): The tetrahydrocyclopropa[a]indenyl substituent confers rigidity, improving binding to glucokinase’s allosteric site.

- 5-Hydroxy-6-methylpyridine-3-carboxylic acid (): The hydroxyl group at C5 enables coordination with metal ions in protein-ligand complexes, as seen in crystallographic studies .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : M8-An (LogP ~3.5 estimated) is more lipophilic than this compound (LogP ~1.2), impacting blood-brain barrier penetration .

- Acid Dissociation (pKa) : The carboxylic acid group in all derivatives contributes to a pKa ~2.5–3.0, ensuring ionization at physiological pH and influencing solubility .

- Metabolic Stability : S 49164’s cyclopropane ring reduces oxidative metabolism compared to alkyl-substituted analogs, though hepatic clearance remains high in mice .

Biological Activity

Overview

6-(Methylcarbamoyl)pyridine-3-carboxylic acid, with the molecular formula C₈H₈N₂O₃, is an organic compound derived from pyridine. Its unique structure, characterized by a methylcarbamoyl group and a carboxylic acid functional group, endows it with distinct biological properties. This compound is being investigated for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Molecular Formula : C₈H₈N₂O₃

- CAS Number : 170464-32-1

- Structural Features : The compound features a pyridine ring with a methylcarbamoyl substituent at the 6-position and a carboxylic acid at the 3-position.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloronicotinic acid with methylamine in the presence of a base such as sodium hydroxide under reflux conditions. This method allows for efficient production and purification of the compound through recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and target.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, which is critical for bacterial survival. This makes it a candidate for further exploration as an antimicrobial agent.

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to affect cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways related to cancer progression is currently under investigation .

Case Studies and Research Findings

- Antimicrobial Activity :

- A study demonstrated that derivatives of pyridine compounds, including this compound, showed significant inhibition against several bacterial strains. The mechanism was linked to enzyme inhibition involved in cell wall synthesis.

- Anticancer Activity :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-Methoxy-pyridine-3-carboxylic acid | Moderate antimicrobial activity | Ether functional group |

| 6-Mercaptopyridine-3-carboxylic acid | Antioxidant properties | Thiol group |

| 6-Methylpyridine-3-carboxamide | Potential neuroprotective effects | Amide functional group |

| This compound | Antimicrobial and anticancer activity | Unique methylcarbamoyl and carboxylic groups |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(Methylcarbamoyl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with methylcarbamoyl groups. A two-step approach is common:

Carboxylic Acid Activation : Use coupling agents like TSTU (O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with a base (e.g., DIPEA) to activate the carboxylic acid moiety for nucleophilic attack .

Amide Bond Formation : React the activated intermediate with methylamine or a methylcarbamoyl precursor under mild conditions (e.g., THF or ethanol at 20–25°C for 16–24 hours) .

- Optimization Tips : Monitor reaction progress via HPLC or LC-MS. Adjust stoichiometry of reagents (e.g., 1.05 equivalents of coupling agent) to minimize side products.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times to a certified reference standard.

- Structural Confirmation :

- NMR : Analyze and NMR spectra to confirm methylcarbamoyl and pyridine ring proton environments .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol/water) and refine the structure using SHELX software .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Collection : Ensure high-resolution data (≤ 1.0 Å) to reduce noise. Use synchrotron sources for weakly diffracting crystals.

- Refinement : Employ SHELXL for small-molecule refinement. For ambiguous electron density regions (e.g., disordered methyl groups), apply restraints to bond lengths and angles .

- Validation : Cross-validate using the IUCr CheckCIF tool to identify geometric outliers or symmetry mismatches .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Analog Design : Synthesize derivatives with substitutions at the pyridine C-2/C-4 positions or modifications to the methylcarbamoyl group (e.g., trifluoromethyl, tert-butyl) to assess steric/electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases or carboxylases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinities .

- Computational Modeling : Perform docking studies with AutoDock Vina or Schrödinger Suite to correlate substituent effects with binding poses .

Q. How can researchers address low solubility of this compound in biological assays?

- Methodological Answer :

- Solubilization Techniques :

- Use co-solvents like DMSO (≤ 1% v/v) or cyclodextrins to enhance aqueous solubility.

- Prepare sodium or potassium salts via acid-base titration (e.g., NaOH in ethanol/water) .

- Formulation Optimization : For in vivo studies, use lipid-based nanoemulsions or PEGylated carriers to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.